2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide
Description
This compound features a hybrid structure combining a 2,5-dioxopyrrolidinyl moiety, a thiophene ring substituted with a 3-methyl-1,2,4-oxadiazole group, and an acetamide linker. The dioxopyrrolidinyl group is known for enhancing solubility and metabolic stability, while the 1,2,4-oxadiazole ring contributes to hydrogen-bonding interactions, often critical for target binding in enzyme inhibition (e.g., kinases or proteases) . The thiophene scaffold is a common bioisostere for phenyl groups, improving pharmacokinetic properties.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S/c1-7-14-12(21-16-7)8-4-5-22-13(8)15-9(18)6-17-10(19)2-3-11(17)20/h4-5H,2-3,6H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASHMSBBCPPARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 376.39 g/mol. The compound features a unique structure that combines a dioxopyrrolidine moiety with a thiophene and an oxadiazole ring, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O5S |
| Molecular Weight | 376.39 g/mol |
| Purity | Typically >95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The dioxopyrrolidine moiety is known for its role in enzyme inhibition and receptor modulation. The oxadiazole and thiophene components may enhance the compound's affinity for biological macromolecules, potentially leading to various pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds incorporating the oxadiazole ring have demonstrated activity against various pathogens, including Staphylococcus aureus and Candida albicans . While specific data on the target compound's antimicrobial efficacy is limited, its structural similarities suggest potential in this area.
Anticonvulsant Activity
Research has shown that related compounds containing the dioxopyrrolidine structure exhibit anticonvulsant effects in preclinical models. For example, studies utilizing the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models revealed potent activity for certain derivatives with similar scaffolds . This suggests that the target compound may also possess anticonvulsant properties worth investigating.
Case Studies
- Antinociceptive Activity : In a study examining various dioxopyrrolidine derivatives, certain compounds demonstrated significant antinociceptive effects in formalin-induced pain models. This indicates that our target compound may also exhibit pain-relieving properties .
- Bioconjugation Applications : The unique structure of this compound makes it suitable for applications in bioconjugation and photoaffinity labeling, allowing researchers to study protein interactions in detail . Such applications are critical for understanding biochemical pathways and drug-target interactions.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The compound shares structural similarities with several patented derivatives, particularly those containing thiophene, oxadiazole, and benzamide/acetamide groups (). Below is a comparative analysis:
Key Observations :
- Oxadiazole Positioning : Unlike methylthio-linked oxadiazole derivatives (e.g., compound 45 ), the oxadiazole in the target compound is directly fused to the thiophene ring, which may enhance π-π stacking interactions with aromatic residues in enzyme binding pockets.
- Dioxopyrrolidinyl vs. Pyridine : The 2,5-dioxopyrrolidinyl group offers superior solubility compared to dichloropyridine substituents in compound 45 , possibly translating to better oral bioavailability.
Pharmacological and Mechanistic Insights
While direct efficacy data for the target compound is unavailable in the provided evidence, its structural analogs highlight trends:
- Anticancer Activity : Compounds with thiophene-oxadiazole hybrids (e.g., compound 55 ) have demonstrated apoptosis induction in cancer cell lines via Bcl-2 inhibition. The dioxopyrrolidinyl group in the target compound may further modulate caspase activation pathways.
- Antiviral Potential: Oxadiazole-thiophene derivatives (e.g., compound 50 ) inhibit viral proteases (e.g., SARS-CoV-2 Mpro) by mimicking peptide substrates. The acetamide linker in the target compound could enhance binding to catalytic dyads.
- Dose-Effect Relationships : The Litchfield-Wilcoxon method provides a framework for estimating ED50 and slope parameters for such compounds, though specific data for the target molecule remains uncharacterized.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
